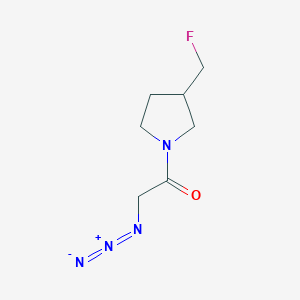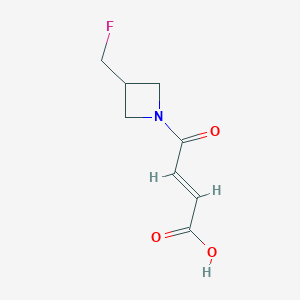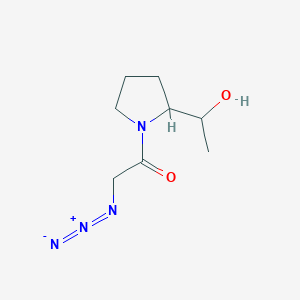
2-Azido-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
1. Corrosion Inhibition
Azido compounds, including those similar to 2-Azido-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one, have demonstrated potential in corrosion inhibition. Specifically, azido complexes have shown promise in protecting mild steel surfaces against corrosion. The effectiveness of these compounds in corrosion inhibition has been proven through techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization. Furthermore, their inhibition activity is explained through density functional theory, indicating a significant relationship between nuclearity-driven coordination inorganic chemistry and corrosion engineering (Das et al., 2017).
2. Synthesis and Characterization of Complexes
Azido groups are integral in the synthesis and characterization of various metal complexes. Studies have involved azido-bridged copper(II) dimers, revealing detailed molecular structures through X-ray crystallography. These structures exhibit unique geometries and coordination modes, contributing valuable insights into inorganic chemistry and the possibilities for developing new materials (Jana et al., 2012).
3. Magnetic Properties and Structural Analysis
Research involving azido-bridged binuclear transition metal complexes has been notable for its exploration of magnetic properties and structural analysis. These studies not only provide crystal structures of the complexes but also offer insights into magneto-structural correlations. The synthesis of these complexes and the subsequent investigation of their magnetic behaviors contribute to the understanding of ferromagnetic interactions, paving the way for advancements in materials science (Zhang et al., 2012).
properties
IUPAC Name |
2-azido-1-[3-(fluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FN4O/c8-3-6-1-2-12(5-6)7(13)4-10-11-9/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSJWMQMBKUGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)
![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)



![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)



